molecular formula C9H12O5S B13544163 5-((Propylsulfonyl)methyl)furan-2-carboxylic acid

5-((Propylsulfonyl)methyl)furan-2-carboxylic acid

Cat. No.: B13544163
M. Wt: 232.26 g/mol
InChI Key: SVHBLLZYGZKVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Propylsulfonyl)methyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C9H12O5S. It belongs to the class of furan carboxylic acids, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a furan ring substituted with a propylsulfonylmethyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Propylsulfonyl)methyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carboxylic acid as the core structure.

    Sulfonylation: The furan-2-carboxylic acid undergoes sulfonylation with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the propylsulfonyl group to the furan ring.

    Methylation: The resulting intermediate is then methylated using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-((Propylsulfonyl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

5-((Propylsulfonyl)methyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((Propylsulfonyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furoic acid
  • 3-Furoic acid
  • 5-Methyl-2-furoic acid
  • 2-Furylacetic acid
  • 2,5-Furandicarboxylic acid
  • 3-(2-Furyl)acrylic acid

Comparison

Compared to these similar compounds, 5-((Propylsulfonyl)methyl)furan-2-carboxylic acid is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12O5S

Molecular Weight

232.26 g/mol

IUPAC Name

5-(propylsulfonylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C9H12O5S/c1-2-5-15(12,13)6-7-3-4-8(14-7)9(10)11/h3-4H,2,5-6H2,1H3,(H,10,11)

InChI Key

SVHBLLZYGZKVPN-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)CC1=CC=C(O1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.